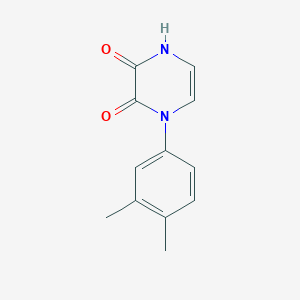
N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Aplicaciones Científicas De Investigación
For more in-depth information, you can refer to the research articles:
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is the C1s proteinase . This proteinase is a part of the C1 complex, which also includes the pattern recognition molecule C1q and the proteinase C1r . The C1 complex is responsible for initiating the classical pathway (CP) of complement activation, which is a key mechanism for triggering immune responses .
Mode of Action
The compound interacts with the C1s proteinase by binding to its substrate recognition site . This interaction is competitive, meaning that the compound competes with the natural substrates of C1s for binding to the enzyme . The binding of the compound to C1s inhibits the enzyme’s activity, thereby preventing the activation of the classical pathway .
Biochemical Pathways
By inhibiting the C1s proteinase, the compound disrupts the classical pathway of complement activation . This pathway involves the cleavage of the complement components C4 and C2 by the C1 complex, which is inhibited by the compound . The disruption of this pathway prevents the formation of the C3 convertase, a key enzyme in the complement system that amplifies the immune response .
Result of Action
The inhibition of the C1s proteinase by the compound results in the suppression of the classical pathway of complement activation . This can prevent the formation of immune complexes and the subsequent immune response, which may be beneficial in conditions where the classical pathway is pathologically activated .
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-19-7-5-8-20(17-19)18-27(25,26)22-11-6-12-23-13-15-24(16-14-23)21-9-3-2-4-10-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSLXCASRCDQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)
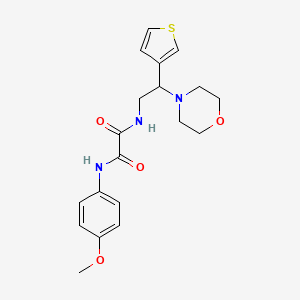
![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)
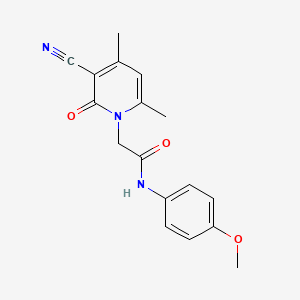
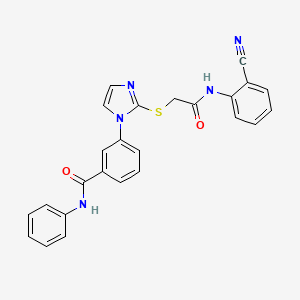
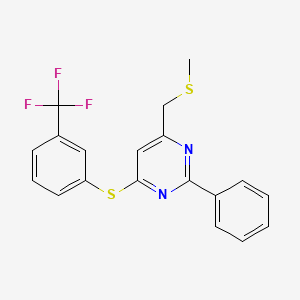
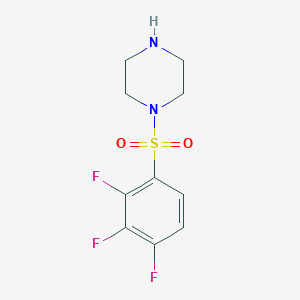
![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
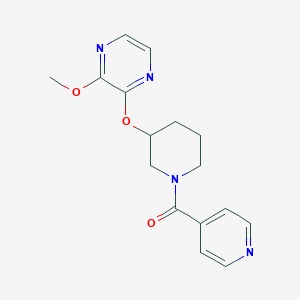
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)
